molecular formula C₂₄H₃₈K₄O₁₆S₄ B1139727 Petromyzonol-3,7,12,21-tetrasulfate CAS No. 384342-62-5

Petromyzonol-3,7,12,21-tetrasulfate

Cat. No.: B1139727
CAS No.: 384342-62-5
M. Wt: 867.2
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Description

Petromyzonol-3,7,12,21-tetrasulfate is a sulfated bile salt derivative supplied for scientific research. This compound is of significant interest in the field of chemical ecology, particularly for studying olfactory communication and behavior in sea lamprey ( Petromyzon marinus ). Bile acid analogs with specific sulfation patterns are known to act as potent odorants, and research shows that modifications at carbon positions 3, 7, 12, and 24 can critically modulate olfactory and behavioral responses in sea lamprey . Investigating such structural analogs helps elucidate structure-activity relationships and is pivotal for understanding the mechanisms of pheromone communication in vertebrates . These findings have potential applications for managing invasive sea lamprey populations by disrupting their reproductive behaviors . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C24H42O16S4.K/c1-14(5-4-10-37-41(25,26)27)17-6-7-18-22-19(13-21(24(17,18)3)40-44(34,35)36)23(2)9-8-16(38-42(28,29)30)11-15(23)12-20(22)39-43(31,32)33;/h14-22H,4-13H2,1-3H3,(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);/t14-,15-,16-,17-,18+,19+,20-,21+,22+,23+,24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURXMTWIRFTOAA-HSJYDADISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCOS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)OS(=O)(=O)O)OS(=O)(=O)O)C.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCOS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)OS(=O)(=O)O)OS(=O)(=O)O)C.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42KO16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

753.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384342-62-5
Record name Cholane-3,7,12,24-tetrol, tetrakis(hydrogen sulfate), tetrapotassium salt, (3α,5α,7α,12α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=384342-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biosynthesis and Metabolic Pathways of Petromyzonol 3,7,12,21 Tetrasulfate

Precursor Steroid Identification and Derivation Pathways in Lamprey

The journey to producing sulfated petromyzonol (B13829) derivatives begins with cholesterol. kegg.jp In vertebrates, cholesterol is the fundamental precursor for all steroid hormones and bile acids. kegg.jp In the sea lamprey, cholesterol undergoes a series of enzymatic modifications to produce unique C24 bile alcohols, a class of compounds distinct from the C24 bile acids found in most other vertebrates. plos.org The primary bile alcohol precursor is petromyzonol, chemically known as 5α-cholan-3α,7α,12α,24-tetrol. wikipedia.org

The pathway from cholesterol to petromyzonol involves several key hydroxylation steps, catalyzed by cytochrome P450 enzymes. While the complete pathway in lamprey is still under investigation, it is understood to share characteristics with bile acid synthesis pathways in other vertebrates. nih.gov These pathways are broadly categorized into a classic (or neutral) pathway and an alternative (or acidic) pathway. nih.govnih.gov

The classic pathway is initiated by cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting enzyme. nih.govnih.gov

The alternative pathway begins with hydroxylation by sterol 27-hydroxylase (CYP27A1), followed by the action of oxysterol 7α-hydroxylase (CYP7B1). nih.gov

The formation of the specific 5α-cholan steroid nucleus of petromyzonol is a key feature of lamprey steroid metabolism. creative-enzymes.com Lampreys are also known to produce other unique steroids, such as those with a hydroxyl group at the C15 position, highlighting the specialized nature of their steroidogenic enzymes. nih.gov For instance, lamprey testes can produce 15α-hydroxyprogesterone from progesterone. nih.gov While allocholic acid (ACA) was once considered a potential precursor to PZS, studies measuring the chemical composition of stream waters that attract migratory lampreys have found petromyzonol sulfate (B86663) at biologically relevant concentrations, but not ACA, suggesting PZS is the key component derived from petromyzonol. nih.gov

Enzymatic Sulfation Mechanisms and Characterization of Sulfotransferases Involved in Petromyzonol-3,7,12,21-tetrasulfate Formation

The final and critical step in the biosynthesis of petromyzonol sulfate is the enzymatic addition of a sulfate group. This reaction is catalyzed by a specific sulfotransferase enzyme, which ensures the resulting molecule is water-soluble and can function effectively as a pheromone in an aquatic environment. nih.gov

The primary enzyme responsible for this transformation is petromyzonol sulfotransferase (PZ-SULT). wikipedia.org This enzyme facilitates the transfer of a sulfonate group from a universal donor molecule, 3'-phosphoadenylyl sulfate (PAPS), to the hydroxyl group at the C-24 position of the petromyzonol side chain. wikipedia.orgnih.gov The reaction is as follows:

3'-phosphoadenylyl sulfate + 5α-cholan-3α,7α,12α,24-tetrol ⇌ adenosine (B11128) 3',5'-bisphosphate + 5α-cholan-3α,7α,12α-triol 24-sulfate wikipedia.org

This sulfation at the C-24 position is crucial for the biological activity of the resulting pheromone. nih.gov

The primary site for the biosynthesis of petromyzonol sulfate is the liver. nih.gov Extensive research has localized and characterized PZ-SULT within the liver of larval sea lampreys. nih.gov

EnzymeLocationExpression LevelNotes
PZ-SULT Larval Lamprey LiverHigh in larvae (12.62 pmol/min/mg), lower in juveniles (0.9120 pmol/min/mg). nih.govThis enzyme is crucial for producing the migratory pheromone released by larvae. nih.govnih.gov
SULT2B1 Homolog Lamprey LiverPZ-SULT shows ~35-40% amino acid sequence homology with mammalian SULT2B1a. nih.govSuggests an evolutionary relationship with vertebrate hydroxysteroid sulfotransferases.

The high level of PZ-SULT activity in the larval liver corresponds to the life stage where the lamprey produces copious amounts of petromyzonol sulfate to act as a migratory pheromone, attracting adult lampreys to suitable spawning streams. nih.govnih.gov

The petromyzonol sulfotransferase (PZ-SULT) from the sea lamprey liver has been purified and biochemically characterized, revealing its specific properties and substrate preferences. nih.gov These characteristics ensure the efficient and specific production of the sulfated pheromone.

PropertyValue/CharacteristicSource
Enzyme Name Petromyzonol Sulfotransferase (PZ-SULT) wikipedia.org
Molecular Weight ~47 kDa nih.gov
pH Optimum 8.0 nih.gov
Temperature Optimum 22°C nih.gov
Kₘ for PAPS 2.5 µM nih.gov
Kₘ for Petromyzonol (PZ) 8 µM nih.gov
Substrate Specificity - Highly selective for the hydroxyl group at C-24. nih.gov- Prefers 5α-cholan (allo) substrates. creative-enzymes.comnih.gov- Can utilize 3-keto-5α-PZ as a substrate. nih.gov- Negligible activity with 5β-cholan substrates. nih.gov- Inactive with allocholic acid (carboxy group at C-24). creative-enzymes.com creative-enzymes.comnih.gov

This high degree of specificity ensures that only the correct bile alcohol precursor is sulfated at the correct position, producing the biologically active pheromone. The ability to also sulfate 3-keto-petromyzonol is significant, as this compound is a known sex pheromone released by mature males. nih.govresearchgate.net

Regulation of this compound Biosynthesis

The production of sulfated petromyzonol derivatives is a tightly regulated process, governed by both internal physiological states and the transcriptional control of the biosynthetic enzymes. This regulation ensures that the correct pheromones are produced at the appropriate life stage.

The synthesis of petromyzonol-based pheromones is primarily driven by endogenous cues linked to the lamprey's life cycle. nih.gov These internal biological signals dictate when and which pheromone is produced.

Larval Stage: Larval lampreys, which are sedentary filter feeders, produce and release large quantities of petromyzonol sulfate (PZS). nih.gov This compound acts as a migratory pheromone, guiding sexually mature adult lampreys from the open waters of lakes or oceans to the specific streams where larvae reside, indicating suitable spawning habitat. nih.govnih.gov

Mature Male Stage: Upon reaching sexual maturity, spermiating male lampreys produce and release a different compound, 3-keto-petromyzonol sulfate (3kPZS). nih.govresearchgate.net This molecule functions as a potent sex pheromone, attracting ovulating females to the male's nest, thereby synchronizing spawning and ensuring successful reproduction. plos.orgnih.gov

While endogenous pacemakers, or internal biological clocks, are the main drivers, exogenous zeitgebers, which are external environmental cues like light and temperature, likely play a role in synchronizing the maturation and reproductive timing that triggers this differential pheromone production. studymind.co.uksavemyexams.com

The regulation of pheromone output occurs at the level of gene transcription for the enzymes involved in creating the petromyzonol precursor. The synthesis of bile acids and alcohols from cholesterol is controlled by a complex feedback loop involving nuclear receptors. nih.gov

In vertebrates, the expression of key cytochrome P450 genes like CYP7A1, CYP27A1, and CYP8B1 is tightly regulated. nih.govnih.gov A primary mechanism involves the farnesoid X receptor (FXR). When bile acid levels in the liver increase, they bind to and activate FXR. nih.gov Activated FXR then induces the expression of a transcriptional repressor called small heterodimer partner (SHP). nih.gov SHP, in turn, inhibits the activity of other nuclear receptors (like LRH-1 and HNF4α) that are required to activate the transcription of the CYP7A1 and CYP8B1 genes. nih.gov This negative feedback loop effectively shuts down the synthesis of new bile acids when levels are high.

Metabolic Fate, Transformation, and Degradation Pathways of this compound and its Derivatives (e.g., 3-keto-PZS conversion)

The metabolic journey of this compound and its derivatives is a complex process involving transformation and eventual degradation. These pathways are essential for the regulation of pheromonal signals in the aquatic environment.

A key transformation pathway involves the conversion of 3-keto-petromyzonol sulfate (3kPZS), a potent migratory pheromone released by larval sea lampreys, into other forms. nih.gov Evidence suggests the involvement of reductase enzymes in this process. For instance, the presence of 3-alpha-Hydroxysteroid Dehydrogenase (B-Specific) in sea lampreys points towards a mechanism for the reduction of the keto group at the C-3 position of the steroid nucleus. nih.gov This conversion is a critical step in modulating the pheromonal cues available to adult lampreys.

The metabolic fate of these sulfated bile alcohols is also influenced by their transport and eventual degradation. Due to their hydrophilic nature, sulfated steroids like PZS require specific transporters for cellular uptake and efflux. In fish, these processes are mediated by solute carrier transporters (SLCs) and ATP-binding cassette (ABC) transporters. nih.gov

Once released into the environment, the degradation of these pheromonal compounds begins. The environmental half-life of 3kPZS has been estimated, indicating a relatively slow degradation process in stream water. The breakdown of these complex molecules is likely facilitated by microbial action and enzymatic processes in the aquatic environment. The hydrolysis of the sulfate esters, a crucial step in their degradation, is carried out by sulfatase enzymes. nih.gov In fish, steroid sulfatases play a significant role in breaking down sulfated steroids, thereby inactivating the pheromonal signal. nih.gov

The biosynthesis of PZS itself involves the sulfation of a petromyzonol precursor. A key enzyme in this pathway is Petromyzonol sulfotransferase (PZ-SULT), which has been isolated and characterized from the liver of larval sea lampreys. wikipedia.org This enzyme catalyzes the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenylyl sulfate (PAPS), to the petromyzonol substrate. wikipedia.org

Molecular Mechanisms of Action and Receptor Interactions of Petromyzonol 3,7,12,21 Tetrasulfate

Identification and Characterization of Putative Olfactory Receptors for Petromyzonol (B13829) sulfate (B86663)

The sea lamprey possesses a well-developed olfactory system, comprising a main olfactory epithelium and an accessory olfactory organ, which is highly attuned to detecting bile acids like PZS. nih.gov Olfactory sensory neurons within this system have receptors that bind to odorants, triggering a signal transduction cascade. nih.gov While the specific receptors for PZS have not been molecularly cloned and fully characterized, electrophysiological and biochemical evidence strongly supports their existence and has allowed for detailed characterization of their properties. nih.govresearchgate.net These receptor proteins are believed to be members of the seven-transmembrane G-protein coupled receptor (GPCR) superfamily. nih.gov

Ligand binding and receptor affinity have been primarily investigated using electro-olfactogram (EOG) recordings, which measure the electrical response of the olfactory epithelium to chemical stimuli. These studies demonstrate that the olfactory system of migratory adult sea lampreys is exceptionally and specifically sensitive to PZS. researchgate.net

The detection threshold for PZS is approximately 10⁻¹² M, indicating a very high affinity between the pheromone and its putative receptors. researchgate.net This remarkable sensitivity allows lampreys to detect the minute quantities of PZS released by larvae in streams, guiding them to suitable spawning grounds. nih.gov The potency of PZS is among the highest of all bile acids tested, underscoring its biological significance as a migratory pheromone. researchgate.net

CompoundAbbreviationLamprey Life Stage SourceOlfactory Detection Threshold (M)
Petromyzonol sulfatePZSLarvae~10⁻¹²
Allocholic acidACALarvae~10⁻¹²
3-keto Petromyzonol sulfate3kPZSSpermiating Males10⁻¹²
Petromyzonamine disulfatePADSLarvae10⁻¹³
3-keto Allocholic acid3kACASpermiating Males10⁻¹⁰

This table summarizes the olfactory detection thresholds for several key bile acids in the sea lamprey, as determined by electro-olfactogram (EOG) recordings. Data sourced from multiple studies. researchgate.netnih.gov

The olfactory organ in sea lamprey consists of a peripheral structure with a main olfactory epithelium and an accessory olfactory organ. nih.gov Olfactory sensory neurons are distributed throughout this apparatus. Axons from the sensory neurons in the main olfactory epithelium project to various regions of the olfactory bulb, while axons from the accessory olfactory organ specifically project to the medial region of the bulb. nih.gov While the precise distribution of PZS-specific receptors is not yet mapped, it is understood that they are located on the cilia of olfactory sensory neurons, which are present in both larval and adult lampreys. nih.govresearchgate.net

Intracellular Signaling Pathways Initiated by Petromyzonol sulfate Binding

The binding of PZS to its G-protein coupled receptor on an olfactory sensory neuron is the first step in a chain of intracellular events that culminates in an electrical signal being sent to the brain. nih.gov

Upon PZS binding, the activated GPCR initiates a signal transduction cascade. Evidence points to the involvement of a cAMP-dependent pathway. A G-protein specific to olfactory systems, G(olf), has been identified in the ciliary fraction of the sea lamprey olfactory epithelium. researchgate.net Activation of this G-protein leads to the production of cyclic AMP (cAMP), a common second messenger. This increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (like Ca²⁺ and Na⁺). This influx depolarizes the neuron's membrane, generating an action potential that propagates along the axon to the olfactory bulb, signaling the detection of the pheromone.

Currently, there is limited direct research available on the specific downstream gene expression modulation that occurs in lamprey olfactory sensory neurons following prolonged or repeated exposure to PZS. Research has focused more on the immediate electrophysiological and behavioral responses.

Specificity and Selectivity of Petromyzonol sulfate Interactions

The lamprey olfactory system demonstrates a high degree of specificity and selectivity for PZS and other closely related, biologically active bile acids. researchgate.netnih.gov This ensures that the lamprey can distinguish these crucial environmental cues from a background of other chemical compounds.

Several structural features of the PZS molecule are critical for receptor binding and activation:

C-24 Sulfate Group: The negatively charged sulfate ester at the C-24 position is crucial for bioactivity. nih.govresearchgate.net

5α-cholan Steroid Nucleus: The specific stereochemistry of the steroid backbone (a 5α-configuration) is essential. nih.gov

Hydroxyl Group Positions: The presence and orientation of hydroxyl groups at the 3α, 7α, and 12α positions are key for recognition. researchgate.net

Cross-adaptation experiments, where the olfactory epithelium is continuously exposed to one compound to see if it reduces the response to a second compound, have provided further insight. These studies suggest that lampreys possess independent receptor sites and signal transduction pathways for different bile acids, such as PZS and allocholic acid (ACA), allowing them to discern the individual components of the pheromone mixture. researchgate.net Furthermore, studies using synthesized, unnatural 5β-bile acid derivatives showed significantly reduced or no olfactory activity, confirming the high stereochemical selectivity of the lamprey's olfactory receptors. nih.gov

Comparative Ligand Binding Profiles with Related Sulfated Steroids

The olfactory system of the sea lamprey demonstrates a nuanced specificity for Petromyzonol-3,7,12,21-tetrasulfate when compared to other structurally related sulfated steroids. While direct competitive binding assays with radiolabeled ligands are not extensively detailed in the available literature, electro-olfactogram (EOG) recordings, which measure the electrical response of the olfactory organ to odorants, provide valuable insights into the relative potencies and binding affinities of these compounds.

Several key compounds have been identified as part of the sea lamprey's pheromonal communication system, including Petromyzonol sulfate (PS), 3-ketopetromyzonol sulfate (3-keto-PS), petromyzonamine disulfate (PADS), and petromyzosterol disulfate (PSDS). nih.gov Larval sea lampreys produce a migratory pheromone composed of Petromyzonol sulfate, PADS, and PSDS. nih.gov In contrast, sexually mature males release 3-ketopetromyzonol sulfate as a sex pheromone to attract ovulating females. nih.govnih.gov

Studies on synthetic analogs have further elucidated the binding preferences of the sea lamprey's olfactory receptors. For instance, the unnatural 5β-isomer of Petromyzonol sulfate (5β-PS) has been shown to elicit a significant olfactory response at sub-nanomolar concentrations, indicating a considerable binding affinity. nih.govresearchgate.net However, mixture studies suggest that both the natural 5α-Petromyzonol sulfate and its 5β-isomer likely act via similar receptor activation pathways, pointing to a degree of flexibility in the receptor's recognition of the stereochemistry at the C5 position. nih.gov

Less oxygenated analogs of 5β-Petromyzonol sulfate have also been shown to elicit olfactory responses, although with diminished potency compared to the parent compound. nih.govresearchgate.net This suggests that the extent and positioning of hydroxyl groups on the steroid backbone are important for optimal receptor binding. The sex pheromone mimic, 5β-3-ketopetromyzonol sulfate, was found to produce a much lower olfactory response, highlighting the specific structural requirements for activating the receptors tuned to the male sex pheromone. nih.gov

Comparative Olfactory Activity of this compound and Related Steroids
CompoundNatural/SyntheticBiological RoleRelative Olfactory Response (EOG)
Petromyzonol sulfate (5α-PS)NaturalMigratory Pheromone ComponentHigh
3-ketopetromyzonol sulfate (3-keto-PS)NaturalSex PheromoneHigh (attracts ovulating females)
Petromyzonamine disulfate (PADS)NaturalMigratory Pheromone ComponentVery High (detected at 10⁻¹³ M)
Petromyzosterol disulfate (PSDS)NaturalMigratory Pheromone ComponentHigh
5β-Petromyzonol sulfate (5β-PS)SyntheticAnalogConsiderable (at sub-nanomolar concentrations)
Less oxygenated 5β-PS analogsSyntheticAnalogLess potent than 5β-PS
5β-3-ketopetromyzonol sulfateSyntheticAnalogMuch lower than 5β-PS

Structure-Activity Relationships of this compound Analogs

The relationship between the chemical structure of this compound and its biological activity is a critical area of research, with implications for understanding the evolution of chemical signaling and for the development of synthetic analogs for pest management. nih.gov Key structural features that have been investigated include the stereochemistry of the steroid backbone, the degree and location of oxygenation, and the presence of the sulfate group.

Stereochemistry at C5: The natural Petromyzonol sulfate possesses a 5α-configuration. nih.gov However, studies with the synthesized 5β-isomer have revealed that the sea lamprey's olfactory system is not strictly selective for the 5α-configuration, as the 5β-analog also elicits a strong response. nih.govresearchgate.net This suggests that while the natural pheromone has a specific stereochemistry, the corresponding olfactory receptors can accommodate some variation at this position.

Oxygenation of the Steroid Nucleus: The extent and sites of hydroxylation or ketonization on the steroid skeleton play a significant role in determining the olfactory potency of this compound analogs. nih.gov Analogs with fewer hydroxyl groups than the natural compound have been found to be less potent, indicating that the specific pattern of oxygenation is important for optimal receptor interaction. nih.govresearchgate.net The conversion of the hydroxyl group at the C3 position to a keto group, as seen in the sex pheromone 3-ketopetromyzonol sulfate, dramatically alters the signaling properties of the molecule, shifting its function from a migratory cue to a reproductive one. nih.govnih.gov

The Role of the Sulfate Moiety: The sulfate group at the C24 position is a crucial feature for the biological activity of this compound. nih.govresearchgate.net It is believed to serve two primary functions: increasing the water solubility of the steroid, which is essential for its dispersal in an aquatic environment, and providing a key binding interaction with the olfactory receptor. nih.gov The sulfotransferase enzyme responsible for the sulfonation of petromyzonol is highly specific, favoring the 24-hydroxyl group of 5α-cholane structures. researchgate.net This enzymatic specificity underscores the biological importance of the C24 sulfate group for the chemoattractant properties of the molecule.

Structure-Activity Relationships of this compound Analogs
Structural ModificationEffect on Olfactory ActivityInference on Receptor Interaction
Change from 5α to 5β stereochemistryMaintains considerable activityReceptor can accommodate some flexibility in the A/B ring junction.
Reduction in the number of hydroxyl groupsDecreased potencyMultiple hydroxyl groups are likely involved in key hydrogen bonding interactions with the receptor.
Oxidation of C3-hydroxyl to a keto groupAlters biological signal (from migratory to sex pheromone)Indicates the existence of distinct receptors or receptor subtypes that differentiate between these two functional groups.
Absence of the C24 sulfate groupLoss of activityThe sulfate group is essential for receptor binding, likely through ionic interactions.

Advanced Analytical Methodologies for Petromyzonol 3,7,12,21 Tetrasulfate Research

Chromatographic Techniques for Isolation, Purification, and Quantification

Chromatographic methods are fundamental to the study of petromyzonol-3,7,12,21-tetrasulfate, enabling its separation from complex mixtures for subsequent analysis.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry, stands as a cornerstone for the analysis of this compound. Reversed-phase HPLC is commonly utilized, with C18 columns being a popular choice for separating bile salts. nih.govresearchgate.net The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the mobile phase can be adjusted to optimize the retention and separation of the highly polar, sulfated compound. nih.govresearchgate.net

For quantitative studies, ultra-high-performance liquid chromatography (UHPLC) offers significant advantages, including shorter analysis times and improved resolution. nih.govresearchgate.net A developed UHPLC-MS/MS method for related lamprey bile acid derivatives demonstrated the separation of five analytes within a 7-minute run time using a C18 column with 1.7 µm particles and a gradient elution at a pH of 8.9. nih.govresearchgate.net Such methods exhibit excellent linearity, precision, and accuracy, making them suitable for routine analysis in environmental water samples. nih.govresearchgate.net

ParameterTypical Value/Condition
Stationary Phase Reversed-phase C18
Mobile Phase A Aqueous buffer (e.g., ammonium (B1175870) acetate)
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient
Column Particle Size Sub-2 µm (for UHPLC)
pH of Mobile Phase Alkaline (e.g., 8.9)
Detection Mass Spectrometry (MS)
Analysis Time < 10 minutes

Gas Chromatography (GC) Applications with Derivatization

The direct analysis of highly polar and non-volatile compounds like this compound by gas chromatography (GC) is challenging. The sulfate (B86663) groups and hydroxyl moieties render the molecule thermally labile and not amenable to volatilization. Therefore, derivatization is a necessary prerequisite to increase its volatility and thermal stability for GC analysis.

A common derivatization strategy for hydroxyl groups is silylation, which replaces the active protons with trimethylsilyl (B98337) (TMS) groups. For sulfated steroids, a key consideration is the behavior of the sulfate group in the hot GC injection port. Research on non-hydrolyzed sulfated steroids has shown that the sulfate group can be cleaved off during injection, leading to the formation of degradation products. researchgate.net This phenomenon can be exploited for analysis, as the resulting desulfated and derivatized molecule can be analyzed by GC-MS. researchgate.net While this approach offers high structural elucidating power, the development of a robust and reproducible derivatization and injection method for a tetrasulfated compound like this compound requires careful optimization. researchgate.net

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the sensitive and specific detection and identification of this compound.

Tandem Mass Spectrometry (LC-MS/MS) Applications for Tissue and Environmental Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the quantification of this compound in complex matrices such as water and biological tissues. nih.govresearchgate.netresearchgate.net This method offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.

In a typical LC-MS/MS workflow, the analyte is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) in the negative ion mode is highly effective for sulfated bile salts, as the sulfate groups readily accept a negative charge. nih.govresearchgate.net The precursor ion, corresponding to the deprotonated molecule [M-H]⁻ or a multiply charged ion, is then isolated and fragmented in the collision cell. The resulting product ions are specific to the structure of the molecule and are used for quantification and confirmation. Multiple reaction monitoring (MRM) is a common acquisition mode that enhances the selectivity and sensitivity of the analysis. nih.govresearchgate.net

For sample preparation from environmental water, solid-phase extraction (SPE) is often employed to concentrate the analyte and remove interfering substances. nih.govresearchgate.net Mixed-mode cation-exchange and reversed-phase sorbents have demonstrated high recovery rates for related lamprey bile acid derivatives. nih.govresearchgate.net

ParameterTypical Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M-4K+3H]⁻ or other deprotonated species
Collision Gas Argon
Sample Preparation Solid-Phase Extraction (SPE)

High-Resolution Mass Spectrometry for Structural Elucidation and Isomer Differentiation

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, provides highly accurate mass measurements, which are crucial for determining the elemental composition of this compound and for differentiating it from other compounds with similar nominal masses. mdpi.comsciex.com This capability is particularly valuable in untargeted or semi-targeted profiling of bile acids and their metabolites in biological samples. mdpi.com

HRMS can distinguish between isomeric species that have the same elemental formula but differ in the position or stereochemistry of functional groups. sciex.comresearchgate.netnih.govnih.gov While chromatographic separation is the primary means of separating isomers, advanced MS techniques can provide additional structural information. For instance, different isomers can sometimes yield distinct fragmentation patterns in their tandem mass spectra, although this is not always the case with collision-induced dissociation (CID). sciex.com Novel fragmentation techniques, such as electron-activated dissociation (EAD), have shown promise in generating structurally diagnostic fragment ions for the differentiation of bile acid isomers. sciex.com

Spectroscopic Methods for Structural Characterization

While mass spectrometry provides information on the mass and fragmentation of this compound, spectroscopic methods like Nuclear Magnetic Resonance (NMR) are essential for the definitive elucidation of its three-dimensional structure.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including the connectivity of atoms and their stereochemical arrangement. For a complex molecule like this compound, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for complete structural assignment. nih.gov

The ¹H NMR spectrum would reveal the chemical shifts and coupling constants of the protons, providing insights into their local chemical environment and spatial relationships. The ¹³C NMR spectrum would identify the number and types of carbon atoms present. researchgate.net Two-dimensional NMR experiments would then be used to establish the connectivity between protons and carbons, ultimately allowing for the complete assignment of the molecular structure, including the positions of the four sulfate groups. The successful application of quantitative 2D NMR has been demonstrated for the analysis of other sulfated biomolecules, highlighting its potential for the detailed structural and quantitative analysis of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Functional Group Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of complex molecules like this compound. While a complete spectral assignment for this specific tetrasulfated derivative is not publicly available, the analytical approach can be detailed based on standard NMR methodologies for steroid and sulfate analysis.

2D NMR Techniques: Advanced two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively link the proton and carbon signals, allowing for a complete and unambiguous assignment of the entire molecular structure.

³³S NMR: The analysis of the four sulfate groups presents a unique challenge. ³³S NMR is a specialized technique that can directly probe the sulfur nuclei. huji.ac.il However, ³³S is a quadrupolar nucleus with low natural abundance, which typically results in very broad signal lines and low sensitivity. huji.ac.il Despite these challenges, it is most effectively used for symmetrical sulfur environments like sulfates. huji.ac.ilmdpi.com Its application could confirm the presence and electronic environment of the four sulfate esters attached to the steroid backbone.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Presence

Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable, albeit less detailed, information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific covalent bonds within a molecule by measuring their absorption of infrared radiation. For this compound, the key functional groups—hydroxyl (if any are unsulfated) and sulfate—would produce characteristic absorption bands. The steroid backbone, composed of C-H and C-C bonds, would also be visible.

Table 1: Expected IR Absorption Bands for this compound

Functional Group Bond Expected Absorption Range (cm⁻¹) Intensity
Sulfate S=O stretch 1350-1440 Strong
Sulfate S-O stretch 1175-1250 Strong
Alkane C-H stretch 2850-3000 Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This technique is most effective for compounds containing chromophores, such as conjugated double bonds or aromatic rings. Since the cholane (B1240273) steroid backbone of this compound is fully saturated and lacks a significant chromophore, it is not expected to show strong absorbance in the standard UV-Vis range (200-800 nm). Its primary utility would be to confirm the absence of unsaturation or aromaticity.

Bioanalytical Assays for this compound Detection and Activity Measurement

Bioanalytical assays are critical for understanding the biological function of this compound as a pheromone, particularly in the context of sea lamprey biology. These assays measure the physiological and behavioral responses elicited by the compound.

Electro-Olfactogram (EOG) Recordings for Olfactory Response

The Electro-Olfactogram (EOG) is a technique that measures the electrical potential from the surface of the olfactory epithelium, representing the summed response of olfactory receptor neurons to a chemical stimulus. nih.gov It is a primary tool for assessing the potency of pheromonal compounds like petromyzonol (B13829) sulfates.

Methodology: In a typical EOG experiment with sea lampreys, an electrode is placed on the olfactory epithelium to record electrical responses when water containing a specific concentration of the test compound is introduced. nih.govresearchgate.net

Research Findings: EOG studies on migratory adult sea lampreys have demonstrated their acute and specific sensitivity to larval bile acids, including petromyzonol sulfate (PS). nih.gov The olfactory organs of female sea lampreys are highly sensitive to various petromyzonol derivatives, with detection thresholds reported to be as low as 10⁻¹² M. nih.govnih.gov Cross-adaptation experiments, where the olfactory system is saturated with one compound before another is introduced, have shown that sulfated and non-sulfated bile acids are perceived as distinct odors, suggesting different receptor binding. nih.gov This technique confirms that compounds like petromyzonol sulfates are potent and specific stimulants for the sea lamprey olfactory system. nih.govnih.gov

In Vitro Receptor Binding Assays and Cell-Based Reporter Assays

While EOG confirms a physiological response, in vitro assays are necessary to understand the molecular interactions between the pheromone and its specific receptors.

Rationale: The high specificity and sensitivity observed in EOG recordings strongly suggest the existence of dedicated olfactory receptors for petromyzonol sulfates. nih.govnih.gov Identifying and characterizing these receptors is a key goal in understanding the molecular biology of olfaction in the sea lamprey. nih.govelsevierpure.com

Receptor Binding Assays: These assays would involve isolating olfactory receptor proteins (once identified and cloned) and measuring the binding affinity of radiolabeled this compound. This would allow for the quantification of the binding constant (Kd), providing a direct measure of the strength of the pheromone-receptor interaction.

Cell-Based Reporter Assays: In this approach, non-olfactory cells grown in culture are genetically engineered to express a specific lamprey olfactory receptor. These cells also contain a "reporter gene" (e.g., for luciferase or Green Fluorescent Protein) that is activated when the receptor binds to its ligand. By exposing these cells to this compound and measuring the reporter signal, researchers can confirm that the compound activates the specific receptor and its downstream signaling pathway.

Behavioral Assays in Laboratory and Natural Systems

Ultimately, the function of a pheromone is defined by the behavioral response it elicits in an animal. Behavioral assays for petromyzonol sulfates are conducted in both controlled laboratory settings and complex natural environments.

Laboratory Assays: Controlled laboratory experiments often use two-choice mazes or artificial stream channels. researchgate.netusgs.gov In these setups, sea lampreys are presented with a choice between a channel containing a control substance (water) and a channel scented with the pheromone. Researchers record the time spent in each channel, preference, and specific behaviors like searching or avoidance. researchgate.netusgs.gov Such studies have confirmed that specific petromyzonol compounds attract ovulating female sea lampreys. researchgate.net

Natural System Assays: To validate laboratory findings, studies are conducted in natural spawning streams. researchgate.netnih.gov These complex field trials can involve releasing the pheromone from a specific point and tracking the movement of tagged lampreys (e.g., using PIT telemetry) to see if they successfully locate the source. nih.govcdnsciencepub.com These assays have demonstrated that synthetic pheromones can replicate the function of the natural pheromone, guiding females to a specific location in a stream. researchgate.net This knowledge is crucial for developing pheromone-based control strategies for invasive species like the sea lamprey. nih.govwagnerlabmsu.com

Table 2: Summary of Behavioral Assay Types for Petromyzonol Sulfates

Assay Type Environment Typical Methodology Measured Outcome Reference
Two-Choice Maze Laboratory Water flume with a Y-junction; one arm scented with pheromone, one with control. Preference for scented arm, time spent, search behaviors. researchgate.net
Artificial Stream Laboratory Large channel simulating a stream; pheromone introduced at a point source. Avoidance or attraction, changes in activity levels. usgs.gov

Future Research Directions and Theoretical Frameworks for Petromyzonol 3,7,12,21 Tetrasulfate Studies

Unexplored Aspects of Petromyzonol-3,7,12,21-tetrasulfate Biosynthetic Regulation and Genetic Control

The biosynthesis of this compound is a multi-step enzymatic process primarily occurring in the liver of the sea lamprey. While the general pathway of bile acid synthesis is understood, the specific regulatory mechanisms and genetic control governing the production of this particular sulfated compound are largely uncharted territories.

Future research should focus on identifying the complete cascade of enzymes involved in its synthesis, beyond the initial rate-limiting step catalyzed by cholesterol 7α-hydroxylase (CYP7A1). A key enzyme, petromyzonol (B13829) sulfotransferase (PZ-SULT), which is responsible for the sulfation of petromyzonol, has been partially purified and characterized from larval lamprey liver. However, its full gene sequence, genomic organization, and the transcriptional and post-transcriptional regulation of its expression remain to be elucidated.

Metabolomic studies have revealed a significant upregulation of petromyzonol sulfate (B86663) in spermiating males, suggesting a tight hormonal control linked to the reproductive cycle. nih.gov The specific transcription factors and signaling pathways that respond to reproductive hormones and drive the expression of biosynthetic genes for this compound are unknown. Investigating the promoter regions of these genes for hormone-responsive elements will be a critical step.

Furthermore, the sea lamprey genome, which has been sequenced, provides a powerful tool for comparative genomics to identify orthologs of genes involved in bile acid metabolism and to search for novel genes that may be unique to the lamprey lineage and its specialized pheromone production. glfc.orgstowers.org

Table 1: Key Research Questions in Biosynthetic Regulation and Genetic Control

Research QuestionPotential Approach
What is the full gene sequence and genomic organization of petromyzonol sulfotransferase (PZ-SULT)?Genome walking, RACE (Rapid Amplification of cDNA Ends), and sequencing.
How is the expression of PZ-SULT and other biosynthetic enzymes regulated at the transcriptional level?Promoter analysis, identification of transcription factor binding sites, and gene reporter assays.
What is the role of reproductive hormones in controlling the biosynthesis of this compound?In vitro liver perfusion with hormone treatments followed by metabolomic and transcriptomic analysis.
Are there other novel enzymes involved in the specific modifications of the bile acid precursor to this compound?Proteomic analysis of liver tissue from lampreys at different life stages and reproductive states.

Investigation of Novel Molecular Targets and Off-Target Interactions Beyond Olfactory Receptors

The primary known function of this compound is as a chemosensory signal detected by olfactory receptors in other sea lampreys. However, the possibility of other molecular targets and off-target interactions remains an intriguing and unexplored area of research.

Given its nature as a sulfated steroid, it is plausible that this compound could interact with other receptor systems, both on the cell surface and within the cell. For instance, some sulfated steroids are known to interact with nuclear receptors or other signaling proteins. Future investigations should aim to screen for potential binding partners of this compound in various lamprey tissues, not just the olfactory epithelium.

Techniques such as affinity chromatography using a labeled this compound probe could be employed to isolate and identify binding proteins from tissue extracts. Subsequent identification of these proteins by mass spectrometry would provide a list of candidate non-olfactory receptors.

Furthermore, the potential for off-target effects in other aquatic organisms that share the same habitat as sea lampreys is an important ecological question. While pheromones are often species-specific, the high concentrations released during spawning could potentially interact with receptor systems in other fish or invertebrates. Cross-species electrophysiological or behavioral assays could provide initial insights into this possibility.

Advanced In Silico Modeling and Computational Chemistry Approaches for Ligand-Receptor Dynamics

The precise molecular interactions between this compound and its olfactory receptors are fundamental to understanding its potency and specificity as a pheromone. Advanced in silico modeling and computational chemistry offer powerful tools to investigate these ligand-receptor dynamics at an atomic level.

Once the gene sequences of the specific olfactory receptors for this compound are identified, homology modeling can be used to predict their three-dimensional structures. Subsequently, molecular docking simulations can be performed to predict the binding mode of this compound within the receptor's binding pocket.

Molecular dynamics (MD) simulations can then be employed to study the dynamic behavior of the ligand-receptor complex over time. These simulations can reveal key information about the stability of the interaction, the specific amino acid residues involved in binding, and the conformational changes induced in the receptor upon ligand binding. This information is invaluable for understanding the molecular basis of receptor activation.

Quantum chemical calculations can also be applied to determine the electronic properties of this compound, such as its electrostatic potential and charge distribution. This can provide further insights into the nature of the forces driving the ligand-receptor interaction.

Table 2: Computational Approaches for Studying Ligand-Receptor Dynamics

Computational TechniqueApplication to this compound Research
Homology ModelingPredicting the 3D structure of the olfactory receptor for this compound.
Molecular DockingPredicting the binding pose of this compound in its receptor.
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of the ligand-receptor complex and assessing binding stability.
Quantum Chemical CalculationsDetermining the electronic properties of this compound to understand binding forces.

Integration of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) to Elucidate this compound Pathways and Effects

A holistic understanding of the role of this compound requires the integration of multiple "omics" technologies. This systems biology approach can provide a comprehensive view of the genetic, transcriptional, proteomic, and metabolic changes associated with the production and perception of this pheromone.

The sequenced sea lamprey genome provides the foundation for these studies. glfc.orgstowers.org Transcriptomic analyses (e.g., RNA-seq) of the liver at different life stages can reveal the coordinated expression of genes involved in the biosynthesis of this compound. Similarly, transcriptomics of the olfactory epithelium upon exposure to this pheromone can identify the downstream signaling pathways activated in sensory neurons.

Proteomic studies, using techniques like mass spectrometry, can identify the full complement of proteins present in the liver and olfactory epithelium and quantify their changes in abundance in response to different physiological states or stimuli. This can help to identify novel enzymes in the biosynthetic pathway and key components of the olfactory signaling cascade.

Metabolomic profiling of liver, blood, and water samples can provide a detailed picture of the bile acid and steroid metabolome, including the precursors and degradation products of this compound. nih.gov Untargeted metabolomics can also uncover unexpected metabolic changes associated with pheromone production and response.

By integrating these different omics datasets, researchers can construct detailed models of the this compound biosynthetic pathway, its regulatory networks, and its downstream effects on the receiving organism.

Broader Implications for Fundamental Chemical Ecology, Evolutionary Biology, and Aquatic Neurobiology

The study of this compound and its role in sea lamprey biology has broader implications for several scientific disciplines.

In chemical ecology , it serves as a model system for understanding the evolution and function of chemical communication in vertebrates. The use of a sulfated bile acid as a pheromone highlights the evolutionary co-option of existing metabolic pathways for signaling purposes. Further research into the specificity and complexity of the lamprey pheromone blend can provide general principles about the evolution of chemical signals and the maintenance of reproductive isolation.

In evolutionary biology , the sea lamprey's phylogenetic position as a basal vertebrate makes it a crucial model for understanding the evolution of vertebrate-specific traits. stowers.org Studying the genetic and molecular basis of pheromone production and reception in lampreys can shed light on the ancestral state of these systems in vertebrates and how they have diversified over evolutionary time. The evolution of sulfotransferase genes in the lamprey lineage, for example, could provide insights into the functional diversification of this important gene family.

In aquatic neurobiology , the lamprey olfactory system offers a relatively simple and accessible model for studying the neural circuits underlying odor-guided behaviors. nih.gov Investigating the neurophysiological responses to this compound, from the olfactory sensory neurons to the higher processing centers in the brain, can help to elucidate the fundamental principles of how chemical signals are processed to generate specific behavioral outputs. The potential for sulfated bile acids to have neuroactive properties beyond olfaction in aquatic vertebrates is also a compelling area for future investigation.

Q & A

Basic: What methodologies are employed for the structural characterization of Petromyzonol-3,7,12,21-tetrasulfate?

Answer: Structural elucidation of this compound requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for determining carbon-hydrogen frameworks and stereochemistry, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and sulfation patterns. For example, in the identification of related sulfated bile alcohols like 3,12-diketo-4,6-petromyzonene-24-sulfate (DKPES), bioassay-guided fractionation was paired with ¹H- and ¹³C-NMR to establish relative stereochemistry and substituent positions . Researchers should also employ comparative analysis with synthesized standards to validate structural assignments.

Basic: What is the ecological role of this compound in sea lamprey (Petromyzon marinus) behavior?

Answer: this compound acts as a pheromonal component in sea lamprey communication, particularly in reproductive behaviors. Sexually mature males release sulfated bile alcohols to attract females to nesting sites. Electro-olfactogram (EOG) studies demonstrate that derivatives like 3-keto petromyzonol sulfate (3 KPZS) exhibit ultra-low detection thresholds (10⁻¹⁰ M), enabling females to locate mates in dilute aqueous environments . Behavioral assays in natural streams further validate its role, showing synergistic effects when combined with other pheromones like petromyzonamine disulfate (PADS) .

Advanced: How should researchers design experiments to evaluate the pheromonal efficacy of this compound in field conditions?

Answer: Field experiments require a multi-modal approach:

  • Dose-Response Trials : Test varying concentrations (e.g., 10⁻¹² to 10⁻⁶ M) to establish thresholds for female attraction, using EOG recordings to correlate physiological responses with behavior .
  • Synergy Testing : Combine this compound with co-factors like 3 KPZS or PADS, as isolated pheromones may lack efficacy alone .
  • Environmental Replication : Simulate natural flow rates and temperatures in artificial streams to control variables. Use passive integrated transponder (PIT) tags to track female navigation to pheromone sources .

Advanced: What analytical challenges arise in quantifying this compound in aquatic systems, and how can they be mitigated?

Answer: Key challenges include:

  • Low Environmental Concentrations : Pheromones are bioactive at picomolar levels, necessitating sensitive LC-MS/MS with electrospray ionization (ESI) in negative ion mode .
  • Matrix Interference : Organic matter in water can suppress ionization. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates.
  • Isomer Discrimination : Sulfation at positions 3, 7, 12, and 21 requires chromatographic separation using C18 columns with ion-pairing agents (e.g., tributylamine) to resolve positional isomers .

Advanced: How do structural modifications (e.g., sulfation position, keto-group addition) alter the bioactivity of Petromyzonol derivatives?

Answer: Modifications significantly impact receptor binding and stability:

  • Sulfation Patterns : The number and position of sulfate groups dictate hydrophilicity and olfactory receptor affinity. For example, 3-keto petromyzonol sulfate (3 KPZS) has a 10³-fold lower EOG threshold than non-keto analogs due to enhanced receptor interaction .
  • Keto-Group Addition : Introducing a keto group at C-3 (as in 3 KPZS) increases electrophysiological activity, likely by mimicking natural ligand conformations . Comparative studies with quercetin tetrasulfates suggest that sulfation at specific positions enhances molecular stability and target specificity .

Advanced: How can contradictions in pheromone potency data between laboratory and field studies be resolved?

Answer: Discrepancies often arise from:

  • Context-Dependent Responses : Laboratory EOG assays may not account for environmental factors (e.g., turbulence, competing odors). Validate lab findings with in situ behavioral trials using controlled-release pheromone dispensers .
  • Synergistic Interactions : Isolated compounds may underperform compared to natural pheromone blends. Use factorial experimental designs to test combinatorial effects .
  • Temporal Variability : Pheromone release rates in the field may fluctuate diurnally. Monitor water samples longitudinally via automated sampling coupled with LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.